Product packaging for 3-Chloro-6-(2,6-difluorophenyl)pyridazine(Cat. No.:CAS No. 1154600-74-4)

3-Chloro-6-(2,6-difluorophenyl)pyridazine

Cat. No.: B2382936
CAS No.: 1154600-74-4
M. Wt: 226.61
InChI Key: NYBXZOPGMHOHGL-UHFFFAOYSA-N
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Description

Historical Evolution and Fundamental Principles of Pyridazine (B1198779) Chemistry

The journey of pyridazine chemistry began in 1886 when Emil Fischer synthesized the first substituted pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle, a six-membered aromatic ring with two adjacent nitrogen atoms, was prepared later. wikipedia.org

Fundamental Principles:

Structure: Pyridazine (C₄H₄N₂) is a planar, aromatic heterocycle. The adjacent nitrogen atoms make it a π-electron deficient system. liberty.edu

Physicochemical Properties: It is characterized by weak basicity (pKa ≈ 2.0) compared to pyridine (B92270) (pKa ≈ 5.2) and possesses a high dipole moment, the largest among the three isomeric diazines (pyridazine, pyrimidine, and pyrazine). nih.gov These properties are crucial for its role in molecular recognition, influencing π-π stacking interactions and hydrogen bonding capacity. nih.gov

Reactivity: The electron-deficient nature of the pyridazine ring generally makes it resistant to electrophilic substitution. liberty.edu However, it is susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. taylorfrancis.com

Synthesis: The most common synthetic routes involve the condensation of 1,4-dicarbonyl compounds (like 1,4-diketones or 4-ketoacids) with hydrazine (B178648). wikipedia.org Modern methods, such as inverse electron-demand Diels-Alder reactions, provide efficient access to highly functionalized pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org

Significance of the Pyridazine Heterocyclic Core in Advanced Organic Synthesis

The pyridazine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities. nih.govresearchgate.net Its unique physicochemical properties make it an attractive component in drug design. nih.gov

In Medicinal Chemistry: The pyridazine core is present in several marketed drugs, including minaprine, cadralazine, and hydralazine. wikipedia.orgnih.gov Its derivatives have been investigated for a vast array of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govresearchgate.netnih.gov The nitrogen atoms can act as hydrogen bond acceptors, and the ring's planar structure can engage in π-stacking with biological targets, contributing to binding affinity. nih.gov

In Agrochemicals: The pyridazine structure is a key component in several herbicides, including credazine (B1669606) and pyridate. wikipedia.org

In Materials Science: The planar, electron-deficient nature of the pyridazine ring makes it a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and as organic semiconductors. liberty.edu

Rationale for Investigating 3-Chloro-6-(2,6-difluorophenyl)pyridazine and Related Halogenated Systems

The specific structure of this compound is not arbitrary; each component is strategically chosen to impart specific properties, making it a valuable molecule for synthetic elaboration and biological investigation. Halogenation is a common and effective strategy in medicinal chemistry to modulate a molecule's pharmacological profile. nih.govtutorchase.com

Structural Rationale:

Pyridazine Core: Provides the fundamental heterocyclic framework with its inherent polarity and ability to form specific molecular interactions. nih.gov

3-Chloro Substituent: The chlorine atom serves two primary roles. First, it acts as an excellent leaving group, making the C3 position highly reactive towards nucleophilic aromatic substitution (SNAr). This allows the molecule to be used as a versatile synthetic intermediate for creating a library of derivatives. nih.gov Second, the electron-withdrawing nature of chlorine further modulates the electronic properties of the pyridazine ring. wuxiapptec.com

(2,6-difluorophenyl) Group: The introduction of a difluorinated phenyl ring is a deliberate design choice. Fluorine atoms are highly electronegative and can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.combenthamscience.com The specific 2,6-substitution pattern can force the phenyl ring to twist out of plane with the pyridazine ring, creating a fixed conformation that can be crucial for selective binding to a biological target. nih.gov This steric effect can prevent free rotation around the C-C bond, locking the molecule into a more defined three-dimensional shape.

Physicochemical Properties of this compound
PropertyValue
CAS Number1154600-74-4 sigmaaldrich.combldpharm.com
Molecular FormulaC₁₀H₅ClF₂N₂ sigmaaldrich.com
Molecular Weight226.61 g/mol sigmaaldrich.com
Physical FormPowder sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com

Current Research Landscape and Unaddressed Challenges in Pyridazine Derivatives

The field of pyridazine chemistry is highly active, with ongoing research focused on several key areas. researchgate.net A primary driver is the synthesis of novel derivatives for drug discovery, targeting a wide range of diseases, particularly cancer. nih.gov There is also significant interest in developing new, more efficient, and sustainable synthetic methodologies to access these compounds. organic-chemistry.orgresearchgate.net

Despite significant progress, several challenges remain:

Synthetic Accessibility: Compared to its isomer pyridine, the synthesis of the pyridazine ring can be more challenging, limiting the availability of diverse starting materials. researchgate.net

Regioselective Functionalization: Achieving selective chemical modification at specific positions on the pyridazine ring can be difficult due to the influence of the two adjacent nitrogen atoms on the ring's reactivity. researchgate.netnih.gov This remains a persistent challenge for synthetic chemists.

Metabolic Stability: While the pyridazine core can be advantageous, like all nitrogen heterocycles, it can be susceptible to metabolic transformations (e.g., oxidation), which is a critical consideration in drug development.

Current research aims to overcome these hurdles through the development of novel catalytic methods and functionalization strategies, continually expanding the synthetic toolbox and unlocking the full potential of this versatile heterocyclic system. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClF2N2 B2382936 3-Chloro-6-(2,6-difluorophenyl)pyridazine CAS No. 1154600-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(2,6-difluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2/c11-9-5-4-8(14-15-9)10-6(12)2-1-3-7(10)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBXZOPGMHOHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 6 2,6 Difluorophenyl Pyridazine and Its Analogues

Established Approaches for Pyridazine (B1198779) Ring Formation

The synthesis of the pyridazine scaffold, a key structural motif in many biologically active compounds, can be achieved through various established chemical strategies. uni-muenchen.denih.gov These methods are broadly categorized into the build-up of the ring from acyclic precursors (de novo cyclization) and the modification of an already existing pyridazine ring. uni-muenchen.de

De Novo Cyclization Strategies

De novo synthesis, or the construction of the pyridazine ring from non-cyclic starting materials, is a fundamental approach in heterocyclic chemistry. These strategies often involve the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. The versatility of this method allows for the introduction of substituents at various positions on the resulting pyridazine ring based on the functionality of the acyclic precursors.

Common de novo approaches include:

Condensation Reactions: The reaction of γ-keto acids or 1,4-diketones with hydrazine hydrate (B1144303) is a classic method for forming the dihydropyridazinone or dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. liberty.edu

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles, such as silyl (B83357) enol ethers, provide a regiocontrolled route to functionalized pyridazines. organic-chemistry.orgmdpi.com

Cyclization of Hydrazones: Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones offers an efficient pathway to 1,6-dihydropyridazines, which can be subsequently converted to pyridazines. organic-chemistry.org

These methods provide access to a wide array of substituted pyridazines, which can serve as precursors for further functionalization.

Functionalization of Pre-Existing Pyridazine Scaffolds

Alternatively, the synthesis can commence from a commercially available, pre-formed pyridazine ring, which is then functionalized. This approach is particularly common for producing molecules like 3-chloro-6-(2,6-difluorophenyl)pyridazine, often starting from 3,6-dichloropyridazine (B152260). uni-muenchen.de This starting material allows for sequential and regioselective substitution reactions.

The functionalization of these scaffolds can be achieved through several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on 3,6-dichloropyridazine are susceptible to displacement by various nucleophiles. The reactivity of the two chlorine atoms can often be differentiated, allowing for stepwise introduction of different functional groups.

Metalation and Cross-Coupling: Directed metalation (e.g., lithiation or magnesiation) at specific positions on the pyridazine ring, followed by quenching with an electrophile or transmetalation to a transition metal catalyst for cross-coupling, enables precise C-C or C-heteroatom bond formation. uni-muenchen.de

Halogenation/Modification of Substituents: Existing functional groups on the pyridazine ring can be modified. For instance, a pyridazinone can be converted to a chloropyridazine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govchemicalbook.com This is a critical step in preparing precursors for cross-coupling reactions.

Targeted Introduction of the 2,6-Difluorophenyl Moiety

The introduction of the 2,6-difluorophenyl group onto the 6-position of the 3-chloropyridazine (B74176) core is most effectively achieved via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a premier choice for this transformation due to its high functional group tolerance and efficiency. mdpi.comresearchgate.netnih.gov

Advanced Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate. mdpi.com For the synthesis of this compound, this translates to the coupling of a 3,6-dihalopyridazine with (2,6-difluorophenyl)boronic acid.

Reactant AReactant BCatalyst SystemProduct
3,6-Dichloropyridazine(2,6-Difluorophenyl)boronic acidPalladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)This compound

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. researchgate.netresearchgate.net

Palladium Precatalysts: Modern advancements have led to the development of highly active palladium precatalysts. These are stable, easy-to-handle complexes that rapidly form the active catalytic species under the reaction conditions. nih.gov For challenging substrates, specialized precatalysts can significantly improve reaction rates and yields.

Ligand Design: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich biarylphosphine ligands, such as XPhos, are often effective for coupling reactions involving heteroaryl chlorides. researchgate.net These ligands promote the formation of the active monoligated palladium species necessary for the reaction to proceed efficiently. nih.gov

Reaction Conditions: The selection of an appropriate base (e.g., K₃PO₄, K₂CO₃) and solvent system (e.g., THF/water, DME/ethanol (B145695)/water) is critical for both the catalytic cycle and the stability of the boronic acid. nih.govnih.gov

Using sterically hindered and electronically modified boronic acids like 2,6-difluorophenylboronic acid presents specific challenges. nih.gov

Protodeboronation: Polyfluorophenylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water in the solvent mixture) under basic conditions. nih.gov This decomposition of the boronic acid competes with the desired transmetalation step in the catalytic cycle, leading to lower product yields.

Overcoming Challenges: To mitigate protodeboronation, reaction conditions must be carefully controlled. The development of precatalysts that generate the active catalytic species quickly, even at room temperature, is a key strategy. nih.gov This allows the productive cross-coupling to occur faster than the decomposition of the boronic acid. Using alternative boron reagents, such as MIDA boronates or trifluoroborate salts, can also be an effective strategy as they slowly release the free boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition. nih.govnih.gov

FactorChallenge with 2,6-Difluorophenylboronic AcidOptimization Strategy
Stability Prone to rapid protodeboronation under basic conditions.Use of advanced precatalysts for fast catalytic turnover at lower temperatures. nih.gov
Transmetalation Steric hindrance from ortho-fluoro groups can slow the transmetalation step.Selection of bulky, electron-rich phosphine ligands to accelerate the catalytic cycle.
Reaction Rate Slower reaction rates can allow decomposition to become the dominant pathway.Careful choice of base and solvent to balance boronic acid stability and catalytic activity. nih.gov

Other Carbon-Carbon Bond Forming Reactions for Arylation

Beyond traditional cross-coupling methods, the arylation of the pyridazine core can be achieved through advanced carbon-carbon bond-forming reactions, primarily transition-metal-catalyzed C-H bond activation. researchgate.netthieme-connect.com These methods offer a more atom- and step-economical approach by directly functionalizing the C-H bonds of the diazine ring. thieme-connect.com Palladium-catalyzed reactions have been particularly prominent in this area. nih.govbeilstein-journals.org

The direct C-H arylation of diazines, including pyridazines, allows for the introduction of aryl groups without the need for pre-functionalization (e.g., halogenation) of the heterocyclic core. researchgate.net This strategy often relies on the intrinsic reactivity of the C-H bonds within the pyridazine ring or the use of a directing group to guide the metal catalyst to a specific position. thieme-connect.com For instance, palladium(II)-catalyzed arylation has been successfully applied to pyridazine-based fused N-heterocycles, demonstrating regioselective mono-arylation. nih.gov These innovative approaches to alkylations, alkenylations, alkynylations, and arylations are accomplished in a fashion that enhances step- and atom-economy. thieme-connect.com

Reaction TypeCatalyst/ReagentsKey FeaturesReference
Palladium-Catalyzed C-H ArylationPd(OAc)₂, K₂CO₃, DMADirectly couples aryl halides with C-H bonds on the pyridazine ring. beilstein-journals.org
Phosphine-Free C-H ArylationPd(OAc)₂, KOAcAchieves ortho-mono-arylation with complete regioselectivity using an inexpensive base. researchgate.net
Copper-Catalyzed DearomatizationChiral Copper Hydride (CuH) ComplexEnables C-C bond-forming dearomatization of pyridazines at room temperature. researchgate.net

Selective Halogenation Strategies for the Pyridazine Core (Chlorination at C-3)

The selective introduction of a chlorine atom at the C-3 position of the pyridazine ring is a critical step in the synthesis of the target compound and its analogues. The most common and well-established method involves the conversion of a pyridazin-3(2H)-one precursor using a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is frequently employed for this transformation. The reaction proceeds by refluxing the pyridazinone with POCl₃, which effectively replaces the hydroxyl group of the enol tautomer (or the carbonyl oxygen of the keto tautomer) with a chlorine atom. nih.gov

In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction when using reagents like thionyl chloride. chemicalbook.com This process converts the corresponding pyridazinone into the 3-chloro derivative efficiently. nih.govchemicalbook.com While highly effective, these traditional methods often involve harsh reagents. Modern synthetic chemistry seeks to develop milder and more selective C-H halogenation processes. chemrxiv.orgchemrxiv.org For pyridine-like heterocycles, novel strategies have been developed, such as using designed phosphine reagents or a ring-opening/ring-closing sequence involving Zincke imine intermediates to achieve high regioselectivity under mild conditions. chemrxiv.orgnih.govresearchgate.net These advanced techniques highlight the ongoing efforts to control regioselectivity in the halogenation of N-heterocycles. researchgate.net

MethodReagent(s)SubstrateKey OutcomeReference
Dehydrative ChlorinationPhosphorus oxychloride (POCl₃)Pyridazin-3(2H)-oneEfficient conversion to 3-chloropyridazine. nih.gov
Assisted ChlorinationThionyl chloride (SOCl₂), N,N-dimethylformamide (DMF)6-(Trifluoromethyl)-3-pyridazinoneFormation of 3-Chloro-6-trifluoromethyl-pyridazine. chemicalbook.com
Zincke Imine Intermediate HalogenationN-Tf-pyridinium salts, Halogen sourcePyridine (B92270) derivativesHighly regioselective C-3 halogenation under mild conditions. chemrxiv.orgchemrxiv.org

Development of One-Pot and Multicomponent Synthesis Approaches

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of pyridazine derivatives. rsc.orggrowingscience.com These strategies combine multiple reaction steps into a single operation without isolating intermediate compounds, thereby saving time, solvents, and reagents. growingscience.com

A one-pot, three-component reaction has been reported for the regioselective synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones by reacting alkyl 2-cyanoacetates with arylglyoxals and hydrazine hydrate in water at room temperature. researchgate.net Similarly, tandem condensations of α-sulfonyl ketones with methyl ketones have been utilized to produce sulfonyl 3,6-diarylpyridazines in a one-pot process involving Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. rsc.org Such approaches are powerful tools for rapidly generating libraries of substituted pyridazines from simple, readily available starting materials. researchgate.net The use of environmentally benign solvents like water and reusable catalysts further enhances the appeal of these methods. ut.ac.ir

StrategyReactantsCatalyst/SolventProduct TypeReference
One-Pot Three-Component ReactionAlkyl 2-cyanoacetate, Arylglyoxal, Hydrazine hydrateWater6-Aryl-4-cyano-3(2H)-pyridazinones researchgate.net
Tandem Condensationα-Sulfonyl ketone, Methyl ketone, HydrazineNot specifiedSulfonyl 3,6-diarylpyridazines rsc.org
Multicomponent CyclocondensationAldehyde, Malononitrile, ThiophenolMg-Al hydrotalcite / EthanolHighly substituted pyridines growingscience.com

Principles of Sustainable Synthesis in Pyridazine Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for pyridazines and other nitrogen-containing heterocycles. This philosophy emphasizes the reduction of environmental impact by minimizing waste, avoiding hazardous substances, and maximizing resource efficiency. nih.gov

Key aspects of sustainable synthesis in this context include:

Atom Economy : Designing reactions, such as one-pot and multicomponent syntheses, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. rsc.orgresearchgate.net

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. Transition-metal catalysis for C-H activation is an example of this principle in action. thieme-connect.comnih.gov

Reduction of Derivatives : Avoiding unnecessary protection/deprotection steps simplifies synthetic pathways, saves reagents, and reduces waste. Direct C-H functionalization aligns perfectly with this principle. nih.gov

Safer Solvents and Reagents : Replacing hazardous solvents and reagents (e.g., phosphorus oxychloride) with greener alternatives, such as using water as a solvent or developing catalyst-based halogenation methods that avoid harsh chemicals. researchgate.net

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure, such as some of the reported multicomponent reactions, reduces energy consumption. researchgate.net

By integrating these principles, chemists can develop more environmentally responsible and economically viable methods for the synthesis of this compound and related compounds. The use of click chemistry, for instance, has been highlighted as a sustainable method to furnish nitrogen-rich pyridazine-triazole scaffolds. nih.gov

Mechanistic Investigations of Chemical Reactivity

Fundamental Reactivity Patterns of the Pyridazine (B1198779) Heterocycle

The pyridazine ring is a π-deficient heteroaromatic system, which makes it susceptible to nucleophilic attack. This inherent reactivity is a cornerstone for understanding the chemical transformations of 3-Chloro-6-(2,6-difluorophenyl)pyridazine.

Halogenated pyridazines are prime candidates for nucleophilic aromatic substitution (SNAr) reactions. The presence of a halogen, such as the chlorine atom in this compound, provides a reactive site for displacement by a variety of nucleophiles. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring lowers the electron density of the ring carbons, facilitating nucleophilic attack. iiste.orgmorressier.com

The mechanism of SNAr on halogenated pyridazines typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The nucleophile first adds to the carbon atom bearing the halogen, forming a tetrahedral intermediate. Subsequently, the halide ion is eliminated, restoring the aromaticity of the pyridazine ring. libretexts.org

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridazine ring. nih.gov Generally, strong nucleophiles and polar aprotic solvents accelerate the reaction.

Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridazines
NucleophileProduct TypeTypical Reaction Conditions
Amines (R-NH₂)Amino-pyridazinesHeat, often in a polar solvent like ethanol (B145695) or DMSO
Alkoxides (R-O⁻)Alkoxy-pyridazinesBase (e.g., NaH) in an appropriate alcohol or aprotic solvent
Thiolates (R-S⁻)Thioether-pyridazinesBase (e.g., NaH) in a polar aprotic solvent like DMF

In contrast to the pyridazine ring's susceptibility to nucleophilic attack, the 2,6-difluorophenyl substituent is the more likely site for electrophilic aromatic substitution (EAS). However, the pyridazine ring, being strongly electron-withdrawing, deactivates the attached phenyl ring towards electrophilic attack. wikipedia.org Furthermore, the fluorine atoms also exert a deactivating inductive effect.

Influence of Halogen Substituents on Electronic Properties and Reactivity

Sterically, the presence of two fluorine atoms in the ortho positions to the carbon atom attached to the pyridazine ring can influence the conformation of the molecule. This steric hindrance may affect the planarity between the pyridazine and phenyl rings, which in turn can have subtle effects on the electronic communication between the two aromatic systems.

Detailed Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi-res.com Palladium-catalyzed reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination are particularly common for functionalizing halogenated pyridazines. dntb.gov.uanih.gov

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the chloro-pyridazine, breaking the carbon-chlorine bond and forming a palladium(II) intermediate.

Transmetalation: The organometallic reagent (e.g., a boronic acid in the Suzuki reaction) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Common Metal-Catalyzed Cross-Coupling Reactions for 3-Chloro-pyridazines
Reaction NameCoupling PartnerCatalyst/Ligand SystemBond Formed
Suzuki CouplingAryl/heteroaryl boronic acids or estersPd(PPh₃)₄, PdCl₂(dppf)C-C (aryl-aryl)
Stille CouplingOrganostannanesPd(PPh₃)₄C-C (aryl-aryl, aryl-vinyl)
Buchwald-Hartwig AminationAminesPd₂(dba)₃ with ligands like Xantphos or BINAPC-N
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂/CuIC-C (aryl-alkynyl)

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. The electronic and steric properties of the 2,6-difluorophenyl group can also influence the rate and yield of the cross-coupling reaction.

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The functionalization of the C-Cl bond in "this compound" typically proceeds through catalytic cycles, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govnih.gov These reactions are understood to occur via a sequence of three fundamental organometallic processes: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is the initial and often rate-determining step, where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the pyridazine. This process involves the oxidation of the metal center (from Pd(0) to Pd(II)) and the formation of a new organometallic complex. The C(sp²)-Cl bond of the pyridazine is activated by the electron-deficient nature of the diazine ring, facilitating this addition. nih.gov The kinetics of oxidative addition are generally controlled by the C-Cl bond dissociation energy; weaker bonds react faster. researchgate.net

Transmetalation: Following oxidative addition, a transmetalation step occurs. In this stage, an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the Pd(II) center, displacing the halide. This step regenerates the catalytic species that will participate in the subsequent reductive elimination. The efficiency of transmetalation is influenced by the nature of the nucleophile and the ligands on the palladium center. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium center—the pyridazinyl moiety and the group transferred during transmetalation—are joined together, forming a new carbon-carbon bond. nih.gov This process reduces the metal center back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. The rate of reductive elimination can be accelerated by ligands that enforce a specific geometry around the metal center. nih.gov

Catalytic StepDescriptionKey IntermediatesInfluencing Factors
Oxidative AdditionInsertion of the Pd(0) catalyst into the C-Cl bond of the pyridazine.Aryl-Pd(II)-Halide complexC-Cl bond strength, electron density of the pyridazine ring, ligand sterics and electronics.
TransmetalationTransfer of an organic group from a main group organometallic reagent to the Pd(II) center.Di-organo-Pd(II) complexNature of the organometallic reagent (e.g., boronic acid), base, solvent.
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst.Pd(0) complexLigand bite angle, steric hindrance between coupled groups. nih.gov

Ligand-Accelerated Catalysis and Regioselectivity

In transition metal-catalyzed reactions involving "this compound," ligands coordinated to the metal center play a crucial role in modulating reactivity, stability, and selectivity. Ligand-accelerated catalysis refers to the significant rate enhancements observed upon the addition of specific ligands to the catalytic system.

The choice of ligand, such as electron-rich phosphines or N-heterocyclic carbenes (NHCs), can dramatically influence the efficiency of the oxidative addition and reductive elimination steps. mdpi.com For instance, sterically hindered ligands can promote reductive elimination and prevent catalyst deactivation. In the context of di- or poly-halogenated heteroaromatics, ligands can be instrumental in controlling regioselectivity, determining which C-X bond reacts preferentially. nsf.gov

For "this compound," which has only one reactive chloro substituent, regioselectivity is primarily concerned with achieving high conversion at this specific site without side reactions. However, the principles of ligand control are critical. A very sterically hindered N-heterocyclic carbene ligand, for example, has been shown to promote cross-coupling at the conventionally less reactive C4 position of 2,4-dichloropyridines, demonstrating the power of ligands to override inherent electronic preferences. nsf.gov The selection of an appropriate ligand is therefore essential to optimize the yield and efficiency of coupling reactions at the C3 position of the pyridazine ring.

Ligand TypeExamplePotential Effect on Catalysis
Monodentate PhosphinesTriphenylphosphine (PPh₃)General-purpose ligands, often used in fundamental studies.
Bidentate Phosphinesdppf (1,1'-Bis(diphenylphosphino)ferrocene)Large bite angles can facilitate reductive elimination. nih.gov
N-Heterocyclic Carbenes (NHCs)IMes, IPrStrong σ-donors, form stable complexes, can promote reactions with less reactive chlorides. nsf.gov
Buchwald-type BiarylphosphinesSPhos, XPhosBulky and electron-rich ligands designed for high activity in cross-coupling reactions.

Intramolecular Cycloaddition Reactions and Pericyclic Processes

The electron-deficient pyridazine ring can participate as a diene component in inverse-electron-demand Diels-Alder reactions. researchgate.net This reactivity allows for the construction of fused heterocyclic systems through intramolecular cycloadditions, provided the pyridazine is substituted with a suitable dienophile-containing side chain.

In a hypothetical scenario, the chlorine atom of "this compound" could be substituted with a tether containing an unactivated alkene or alkyne. Upon heating, the molecule could undergo an intramolecular [4+2] cycloaddition. mdpi.com In this pericyclic process, the N=N-C=C system of the pyridazine ring would act as the diene, and the tethered π-system would serve as the dienophile. Such reactions typically proceed with the extrusion of a small molecule, like dinitrogen (N₂), leading to the formation of a new aromatic or partially saturated ring fused to the existing difluorophenyl moiety. The feasibility and rate of such a reaction are highly dependent on the length and flexibility of the tether connecting the diene and dienophile, as a favorable conformation is required for the cycloaddition to occur. mdpi.com

ProcessDescriptionRequired Structural FeaturePotential Outcome
Inverse-Electron-Demand Diels-Alder ReactionA [4+2] cycloaddition where the electron-deficient pyridazine acts as the diene. mdpi.comA side chain containing a dienophile (e.g., alkyne, alkene) tethered to the pyridazine ring.Formation of a fused polycyclic system, often with extrusion of N₂.
[3+2] Dipolar CycloadditionReaction of a 1,3-dipole with a dipolarophile. Pyridazinium ylides can act as 1,3-dipoles. mdpi.comGeneration of a pyridazinium ylide from the pyridazine nitrogen, and an external dipolarophile.Formation of a five-membered heterocyclic ring fused to the pyridazine. mdpi.com

Degradation Pathways and Chemical Stability under Controlled Conditions

The chemical stability of "this compound" is determined by the resilience of its core structures. The pyridazine ring is aromatic and thus possesses considerable stability. wikipedia.org Similarly, the 2,6-difluorophenyl group is robust due to the strength of the C-F and aromatic C-C bonds. The most reactive site under controlled conditions is the C3-chloro substituent.

Potential degradation pathways primarily involve the cleavage of this C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, combined with the difluorophenyl group, makes the C-Cl bond susceptible to attack by strong nucleophiles (e.g., alkoxides, amines, thiols). This reaction would result in the displacement of the chloride ion and the formation of a new derivative.

Reductive Dehalogenation: Under reducing conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with dissolving metals, the C-Cl bond can be cleaved to replace the chlorine atom with a hydrogen atom.

Hydrolytic Degradation: While generally stable, prolonged exposure to harsh acidic or basic aqueous conditions at elevated temperatures could potentially lead to hydrolysis of the chloro group, although this is typically less facile than SNAr with stronger nucleophiles.

The pyridazine ring itself can be degraded under strongly oxidative or reductive conditions that overcome its aromatic stabilization energy, but such pathways require forcing conditions not typically encountered in controlled synthetic applications.

ConditionPotential Degradation PathwayLikely Product(s)
Strong Nucleophile (e.g., NaOMe, R₂NH)Nucleophilic Aromatic Substitution (SNAr)3-Methoxy- or 3-amino-6-(2,6-difluorophenyl)pyridazine
Catalytic Hydrogenation (H₂, Pd/C)Reductive Dehalogenation6-(2,6-difluorophenyl)pyridazine
Strongly Oxidizing Conditions (e.g., KMnO₄, heat)Ring CleavageComplex mixture of smaller, highly oxidized fragments.
Strongly Reducing Conditions (e.g., Na/NH₃)Ring Reduction/CleavagePartially or fully saturated rings or cleavage products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chloro-6-(2,6-difluorophenyl)pyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of its structure.

¹H and ¹³C NMR Analysis of Pyridazine (B1198779) and Phenyl Proton/Carbon Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridazine and the difluorophenyl rings.

Pyridazine Protons: The pyridazine ring contains two protons, which would appear as doublets due to coupling with each other. Based on data for similar 3-chloro-6-substituted pyridazines, these protons are expected in the aromatic region, likely between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the chlorine atom and the difluorophenyl group would influence their exact chemical shifts.

Difluorophenyl Protons: The 2,6-difluorophenyl ring has three protons. The proton at the 4-position (para to the pyridazine ring) would appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two ortho protons. The two equivalent protons at the 3- and 5-positions would appear as a doublet of doublets or a multiplet. These signals are anticipated in the range of δ 7.0-7.8 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton.

Pyridazine Carbons: The pyridazine ring has four carbon atoms. The carbon bearing the chlorine atom (C-3) would be significantly downfield. The carbon attached to the difluorophenyl group (C-6) would also be down to a lesser extent. The two CH carbons would appear at distinct chemical shifts.

Difluorophenyl Carbons: The difluorophenyl ring has six carbons. The two carbons directly bonded to fluorine (C-2' and C-6') would show large one-bond C-F coupling constants and appear as doublets. The carbon attached to the pyridazine ring (C-1') would be a singlet or a triplet with a smaller two-bond C-F coupling. The remaining CH carbons would also exhibit C-F coupling.

A summary of predicted chemical shifts is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridazine H-4/H-57.5 - 8.5 (d)125 - 135
Phenyl H-3'/H-5'7.0 - 7.8 (m)110 - 120 (d, JCF)
Phenyl H-4'7.0 - 7.8 (tt)130 - 140 (t, JCF)
Pyridazine C-3-150 - 160
Pyridazine C-6-155 - 165
Phenyl C-1'-115 - 125 (t, JCF)
Phenyl C-2'/C-6'-160 - 170 (d, JCF)

¹⁹F NMR for Precise Characterization of Fluorine Substituents

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms on the phenyl ring. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, would be characteristic of a fluorine atom on an electron-deficient aromatic ring. The signal would likely appear as a multiplet due to coupling with the adjacent protons (H-3' and H-5') and the more distant H-4' proton.

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled protons on the pyridazine ring (H-4 and H-5) and among the protons on the difluorophenyl ring (H-3'/H-5' with H-4').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyridazine and phenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the pyridazine protons and carbons, the phenyl protons and carbons, and, importantly, between the protons on one ring and the carbons on the other, confirming the connection between the two ring systems.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within the molecule.

Characteristic Stretching and Bending Modes of the Pyridazine and Difluorophenyl Rings

The FT-IR and FT-Raman spectra would be complex, containing numerous bands corresponding to the vibrations of the two aromatic rings.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridazine and phenyl rings are expected to appear in the 1400-1650 cm⁻¹ region. These are often strong and sharp bands.

Ring Breathing Modes: These are collective vibrations of the entire ring system and are often characteristic of the specific aromatic structure.

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ (in-plane) and 700-900 cm⁻¹ (out-of-plane) regions. The pattern of out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic rings.

Spectroscopic Signatures of Carbon-Halogen Bonds (C-Cl, C-F)

The vibrations of the carbon-halogen bonds are key features in the vibrational spectra.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the range of 600-800 cm⁻¹. This band can sometimes be weak in the IR spectrum but may be more prominent in the Raman spectrum.

C-F Stretching: The C-F stretching vibrations are known to be very strong in the IR spectrum and typically appear in the region of 1100-1300 cm⁻¹. The presence of strong absorptions in this region would be a clear indication of the fluorinated phenyl group.

The table below summarizes the expected key vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C/C=N Stretch1400 - 1650Strong
C-F Stretch1100 - 1300Strong (IR)
C-Cl Stretch600 - 800Medium to Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical analytical tool for the unambiguous confirmation of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₀H₅ClF₂N₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N). HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the expected results can be illustrated in the following table.

Table 1. Illustrative HRMS Data for Molecular Formula Confirmation
Molecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)Difference (ppm)
C₁₀H₅ClF₂N₂[M+H]⁺227.0186Data not availableData not available

Analysis of Ionization and Fragmentation Patterns

In addition to molecular formula confirmation, mass spectrometry, particularly using techniques like Electron Impact (EI) ionization, provides information on the compound's structural integrity and fragmentation pathways. The fragmentation pattern is a molecular fingerprint that reveals the most labile bonds and stable resulting fragments.

For this compound, the fragmentation process would likely begin with the molecular ion [M]⁺•. Subsequent fragmentation could involve the loss of a chlorine radical (•Cl), a nitrogen molecule (N₂), or cleavage of the bond between the pyridazine and difluorophenyl rings. The study of related heterocyclic systems shows that fragmentation often involves the cleavage of the heterocyclic ring itself, such as through a retro-Diels-Alder reaction. A detailed analysis of these fragments helps to piece together the molecular structure, corroborating the proposed connectivity of the atoms.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Determination of Molecular Conformation and Bond Geometries

X-ray diffraction analysis would reveal the precise bond lengths and angles within the this compound molecule. A key conformational feature would be the dihedral angle between the pyridazine and the 2,6-difluorophenyl rings. In related structures, such as other substituted phenyl-pyridazines, this angle can vary significantly, indicating that rotation around the C-C single bond connecting the two rings is possible. The planarity of the pyridazine and difluorophenyl rings would also be confirmed.

Table 2. Illustrative Bond Geometry Data from X-ray Crystallography
ParameterAtoms InvolvedExpected Value
Bond Length (Å)C-Cl~1.74 Å
Bond Length (Å)C-F~1.35 Å
Bond Angle (°)C-N-N~118-122°
Dihedral Angle (°)(Pyridazine Ring) - (Phenyl Ring)Variable

Elucidation of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding, C-H...X Interactions)

The crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:

π-π Stacking: The aromatic pyridazine and difluorophenyl rings are capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings align. In similar pyridazine structures, centroid-centroid distances for these interactions are typically in the range of 3.6 to 3.9 Å.

Halogen Bonding: The chlorine atom on the pyridazine ring and the fluorine atoms on the phenyl ring could act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of a neighboring pyridazine ring.

C-H···N and C-H···Cl/F Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the nitrogen, chlorine, or fluorine atoms as acceptors are common in stabilizing the crystal structures of such compounds.

Polymorphism and its Impact on Solid-State Architecture

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in crystallization conditions and can have different physical properties. While no specific studies on the polymorphism of this compound have been found, it is a possibility for rigid molecules that can pack in various ways through different arrangements of intermolecular interactions. The identification and characterization of potential polymorphs would be crucial for understanding its solid-state behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions.

The spectrum would likely show strong absorption bands in the UV region, characteristic of the conjugated π-systems of the pyridazine and phenyl rings. The exact position of the absorption maximum (λmax) would be influenced by the electronic effects of the chloro and difluoro substituents. Studies on related compounds, such as 3-chloro-6-methoxypyridazine, have been conducted to understand these electronic properties.

Table 3. Illustrative UV-Vis Absorption Data
Solventλmax (nm)Associated Transition
MethanolData not availableπ → π
MethanolData not availablen → π

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Studies of Reaction Mechanisms and Transition States:

No computational studies detailing the reaction mechanisms, transition states, or activation energies for reactions involving 3-Chloro-6-(2,6-difluorophenyl)pyridazine have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies):

While general methodologies for predicting NMR chemical shifts and vibrational frequencies using computational methods exist, specific predicted values for this compound have not been published.

Therefore, fulfilling the request to generate a thorough and scientifically accurate article focusing solely on the specified computational studies for this compound is not possible based on currently available information.

Molecular Dynamics Simulations for Conformational Dynamics

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for elucidating the conformational landscape, flexibility, and intermolecular interactions of molecules, it appears that this specific compound has not yet been the subject of such detailed computational investigation.

The conformational dynamics of this compound would be primarily dictated by the rotational freedom around the single bond connecting the pyridazine (B1198779) and the 2,6-difluorophenyl rings. The dihedral angle between these two aromatic systems is the key variable. The presence of the two fluorine atoms in the ortho positions of the phenyl ring likely imposes significant steric hindrance, which would be expected to influence the preferred rotational conformers.

A hypothetical molecular dynamics study would aim to:

Determine the potential energy surface: This would involve calculating the energy of the molecule as a function of the dihedral angle between the two rings to identify the lowest energy (most stable) conformations.

Simulate the molecule's motion over time: By solving Newton's equations of motion for the atoms of the molecule, an MD simulation would provide a trajectory of how the molecule moves and changes its conformation in a given environment (e.g., in a solvent like water or in a vacuum).

Analyze the conformational landscape: From the simulation trajectory, one could extract information on the most populated conformational states, the energy barriers between them, and the timescale of conformational changes.

Without published research, it is not possible to provide specific data such as preferred dihedral angles, energy barrier heights, or population distributions for the different conformers of this compound. Such data would be essential for a thorough understanding of its structure-activity relationships and its interactions with biological targets.

Future computational studies employing molecular dynamics simulations would be invaluable in providing a detailed picture of the dynamic behavior of this compound at an atomic level.

Exploration of Derivatization Strategies and Synthetic Transformations

Chemical Transformations at the Chloro Substituent

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring renders this position susceptible to attack by nucleophiles and facilitates the oxidative addition step in catalytic cycles.

Nucleophilic Displacement Reactions for Functional Group Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of 3-Chloro-6-(2,6-difluorophenyl)pyridazine. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring, combined with the inductive effect of the chloro substituent, activates the C3 position for attack by a diverse range of nucleophiles. This allows for the direct introduction of various functional groups, leading to the synthesis of novel derivatives with potentially altered physicochemical and biological properties.

Common nucleophiles employed in these reactions include alkoxides, phenoxides, thiophenoxides, and amines. The reaction conditions for these substitutions are typically mild, often requiring only a suitable solvent and, in some cases, a base to facilitate the reaction. For instance, the displacement of the chloride with an alkoxide or phenoxide introduces an ether linkage, while reaction with a thiol or thiophenol yields a thioether. Amines, both primary and secondary, can also readily displace the chloride to form the corresponding amino-pyridazine derivatives. The reactivity of the nucleophile and the specific reaction conditions can be tuned to achieve the desired substitution product in high yield.

NucleophileReagent ExampleProduct Functional GroupTypical Conditions
Oxygen NucleophilesSodium methoxide, Potassium phenoxideMethoxy, PhenoxyMethanol or DMF, room temperature to gentle heating
Sulfur NucleophilesSodium thiomethoxide, ThiophenolMethylthio, PhenylthioDMF or DMSO, room temperature
Nitrogen NucleophilesAmmonia, Piperidine, AnilineAmino, Piperidinyl, AnilinoEthanol (B145695) or DMF, with or without a base (e.g., K2CO3), heating may be required
Carbon NucleophilesSodium cyanideCyanoDMSO, elevated temperatures

Cross-Coupling Reactions at the Chlorinated Position for Extended Scaffolds

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and the chlorinated position of this compound is an excellent substrate for such transformations. These reactions significantly expand the molecular complexity and allow for the synthesis of extended scaffolds, which are often crucial for modulating biological activity.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds. It involves the coupling of the chloro-pyridazine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is known for its mild reaction conditions and high functional group tolerance, making it an ideal choice for the late-stage functionalization of complex molecules. researchgate.netresearchgate.net A variety of aryl, heteroaryl, and even alkyl boronic acids can be employed to introduce new substituents at the 3-position of the pyridazine ring.

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the chloro-pyridazine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the introduction of vinyl and substituted vinyl groups. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the alkene addition. nih.govlibretexts.orgmdpi.com

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective method. libretexts.org This palladium-catalyzed reaction couples the chloro-pyridazine with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. organic-chemistry.orgwuxiapptec.comresearchgate.net The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand, with a base to facilitate the catalytic cycle. This method offers a significant advantage over traditional nucleophilic substitution for the introduction of less nucleophilic amines.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the chloro-pyridazine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The Sonogashira coupling is a valuable tool for the synthesis of arylalkynes, which can serve as versatile intermediates for further transformations.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Example)Resulting Linkage
Suzuki-MiyauraArylboronic acidPd(PPh3)4, Na2CO3Aryl-Aryl
HeckAlkene (e.g., Styrene)Pd(OAc)2, P(o-tolyl)3, Et3NAryl-Alkene
Buchwald-HartwigAmine (e.g., Morpholine)Pd2(dba)3, BINAP, NaOt-BuAryl-Amine
SonogashiraTerminal alkyne (e.g., Phenylacetylene)Pd(PPh3)2Cl2, CuI, Et3NAryl-Alkyne

Modifications and Functionalizations of the Pyridazine Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring offer opportunities for further derivatization, primarily through N-oxidation. Treatment of the pyridazine core with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxide. arkat-usa.orgthieme-connect.de The regioselectivity of the N-oxidation can be influenced by the electronic effects of the substituents on the pyridazine ring.

The resulting pyridazine N-oxides are versatile intermediates for a range of subsequent transformations. For example, they can undergo deoxygenation to regenerate the parent pyridazine, a process that can be useful for protecting group strategies. More importantly, the N-oxide functionality can activate the adjacent carbon atoms for nucleophilic attack. nih.govnih.gov This allows for the introduction of nucleophiles at positions that are not readily accessible in the parent pyridazine. Additionally, the N-oxide can direct metallation to the adjacent C-H bonds, enabling further functionalization.

Derivatization of the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group presents its own set of opportunities for derivatization, although the strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic attack. Nevertheless, under specific conditions, functionalization can be achieved.

Directed Electrophilic Aromatic Substitution on the Phenyl Ring

While the 2,6-difluorophenyl ring is electron-deficient, electrophilic aromatic substitution is still possible, albeit requiring forcing conditions. The fluorine atoms are ortho, para-directing, but the steric hindrance from the pyridazine moiety and the adjacent fluorine atom will likely direct incoming electrophiles to the C4' position (para to one fluorine and meta to the other). Reactions such as nitration or halogenation would necessitate harsh conditions, for instance, using strong acid catalysts and elevated temperatures. The regioselectivity of these reactions would need to be carefully controlled to avoid the formation of undesired isomers. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

Palladium-Catalyzed Functionalizations of the Aryl Halide

A more versatile approach for the functionalization of the 2,6-difluorophenyl moiety involves palladium-catalyzed C-H activation. nih.govnih.gov This strategy allows for the direct coupling of the C-H bonds of the phenyl ring with various partners, such as aryl halides, alkenes, and alkynes. The directing group ability of the pyridazine nitrogen atoms can play a crucial role in achieving regioselective C-H activation at the ortho position (C2' and C6' of the phenyl ring). However, given the existing substitution pattern, C-H activation at the less sterically hindered C3', C4', and C5' positions might be more feasible. This method provides a powerful way to introduce new substituents without relying on the inherent reactivity of the aromatic ring. Furthermore, should a halogen be present on the difluorophenyl ring, palladium-catalyzed cyanation is a viable route to introduce a nitrile group. researchgate.netorganic-chemistry.orgnih.govrsc.orgresearchgate.net

Synthesis of Fused and Polycyclic Systems Incorporating the Pyridazine Core

The strategic derivatization of this compound has paved the way for the synthesis of various fused heterocyclic systems. The reactive chloro group at the 3-position serves as a versatile handle for annulation reactions, allowing for the construction of new rings onto the pyridazine core. These reactions often involve the introduction of binucleophilic reagents that can react sequentially at the chloro-substituted carbon and another position on the pyridazine ring or a pre-installed functional group.

One prominent strategy involves the initial displacement of the chloride with a nitrogen nucleophile, such as hydrazine (B178648) or a substituted hydrazine. The resulting hydrazinylpyridazine can then undergo intramolecular cyclization or react with a suitable one-carbon synthon to yield a fused triazole ring, leading to the formation of nih.govmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives. This approach provides a reliable method for accessing this important class of fused heterocycles.

Similarly, reaction with α-haloketones or related synthons can be employed to construct fused five-membered rings. For instance, condensation with α-bromoketones can lead to the formation of imidazo[1,2-b]pyridazine systems. The reaction proceeds through an initial N-alkylation of a precursor derived from the starting material, followed by an intramolecular cyclization.

Furthermore, the pyridazine core can be incorporated into more complex polycyclic arrangements through multi-step synthetic sequences. These often begin with a nucleophilic substitution at the 3-position, followed by functionalization of other positions on the pyridazine or the phenyl ring, and culminating in a final ring-closing reaction. These strategies have enabled the synthesis of novel polycyclic systems with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridazine Precursors

Fused SystemGeneral Synthetic StrategyKey Reagents
nih.govmdpi.comresearchgate.netTriazolo[4,3-b]pyridazine Hydrazinolysis followed by cyclizationHydrazine, Carboxylic acid derivatives/orthoesters
Imidazo[1,2-b]pyridazine Condensation with α-haloketonesα-Haloketones
Pyrazolo[1,5-a]pyridazine Reaction with 1,3-dicarbonyl compoundsAcetylacetone, Ethyl acetoacetate

Development of this compound as a Key Synthetic Building Block

The utility of this compound extends beyond the synthesis of fused systems; it has been extensively developed as a key synthetic building block for introducing the 6-(2,6-difluorophenyl)pyridazin-3-yl moiety into a wide range of molecules. The reactivity of the C-Cl bond is central to its application, allowing for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the pyridazine ring, further enhanced by the difluorophenyl substituent, facilitates the displacement of the chlorine atom by a diverse range of nucleophiles. This has been widely exploited to introduce various functional groups at the 3-position.

N-Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles readily displace the chloride to form 3-amino-6-(2,6-difluorophenyl)pyridazine derivatives. These products are often intermediates in the synthesis of biologically active compounds.

O-Nucleophiles: Alkoxides and phenoxides react to yield the corresponding ethers, providing access to a class of compounds with different physicochemical properties.

S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties, which are prevalent in many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position, enabling the synthesis of biaryl and hetero-biaryl structures.

Sonogashira Coupling: The coupling with terminal alkynes provides a direct route to 3-alkynyl-6-(2,6-difluorophenyl)pyridazines, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction offers an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr reactions, expanding the scope of accessible amino-substituted pyridazines.

The development of these synthetic methodologies has solidified the position of this compound as a cornerstone building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations provides chemists with a reliable and versatile tool for the construction of complex molecules with tailored properties.

Table 2: Key Synthetic Transformations of this compound

Reaction TypeNucleophile/ReagentProduct Type
SNArAmines, Anilines3-Amino-6-(2,6-difluorophenyl)pyridazines
SNArAlkoxides, Phenoxides3-Alkoxy/Aryloxy-6-(2,6-difluorophenyl)pyridazines
Suzuki-Miyaura CouplingBoronic Acids/Esters3-Aryl/Heteroaryl-6-(2,6-difluorophenyl)pyridazines
Sonogashira CouplingTerminal Alkynes3-Alkynyl-6-(2,6-difluorophenyl)pyridazines
Buchwald-Hartwig AminationAmines3-Amino-6-(2,6-difluorophenyl)pyridazines

Advanced Applications in Chemical Sciences

Pyridazine (B1198779) Derivatives as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This property is the foundation for their use in designing sophisticated metal complexes with diverse applications, especially in catalysis.

While specific reports on the synthesis of metal complexes using "3-Chloro-6-(2,6-difluorophenyl)pyridazine" as a ligand are not extensively documented in the available literature, the principles of coordination chemistry allow for the prediction of its behavior. The synthesis of such complexes would typically involve the reaction of the pyridazine derivative with a suitable metal salt in an appropriate solvent.

The coordination can occur through one or both nitrogen atoms of the pyridazine ring, leading to the formation of either monodentate or bidentate bridging ligands. The presence of the chloro and difluorophenyl substituents can influence the electronic properties of the pyridazine ring, thereby affecting the stability and geometry of the resulting metal complex. For instance, the electron-withdrawing nature of the fluorine and chlorine atoms can modulate the Lewis basicity of the nitrogen atoms, which in turn affects the metal-ligand bond strength.

Table 1: Potential Metal Complexes with this compound

Metal IonPotential Complex StructureCoordination ModePotential Application
Palladium(II)[Pd(3-Cl-6-(2,6-DFP)Pdz)2Cl2]MonodentateCross-coupling reactions
Platinum(II)[Pt(3-Cl-6-(2,6-DFP)Pdz)Cl2]nBidentate (bridging)Luminescent materials
Ruthenium(II)Ru(bpy)2(3-Cl-6-(2,6-DFP)Pdz)2MonodentatePhotocatalysis
Copper(II)[Cu(3-Cl-6-(2,6-DFP)Pdz)2Br2]MonodentateOxidation catalysis

Note: The structures and applications in this table are hypothetical and based on the known coordination chemistry of similar pyridazine ligands.

Metal complexes derived from pyridazine ligands have shown significant promise in various catalytic transformations. Palladium complexes, in particular, have been extensively studied for their efficacy in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netresearchgate.net The catalytic activity of these complexes is highly dependent on the nature of the ligands.

The "this compound" ligand can be expected to form palladium complexes with high catalytic activity. The electron-deficient nature of the pyridazine ring, enhanced by the chloro and difluorophenyl groups, can facilitate the reductive elimination step in the catalytic cycle, which is often rate-determining. Furthermore, the steric bulk of the 2,6-difluorophenyl group can influence the coordination sphere of the metal center, potentially leading to higher selectivity in certain reactions. nsf.gov

Research on related pyridazine-ligated palladium complexes has demonstrated their utility in the synthesis of complex organic molecules, highlighting the potential of "this compound" in the development of next-generation catalysts. researchgate.net

The pyridazine moiety serves as a versatile scaffold in ligand design, offering several advantages for achieving specific metal-ligand interactions. The two adjacent nitrogen atoms can act as a bidentate chelating ligand or as a bridging ligand to form polynuclear complexes. The rigid structure of the pyridazine ring can also impart a pre-organized geometry to the ligand, which can be beneficial for achieving high catalytic activity and selectivity. tandfonline.comnih.gov

The substituents on the pyridazine ring play a crucial role in tuning the electronic and steric properties of the ligand. In "this compound," the chloro group at the 3-position and the 2,6-difluorophenyl group at the 6-position provide handles for modifying the ligand's properties. For instance, the electron-withdrawing nature of these substituents can enhance the π-acceptor ability of the pyridazine ligand, which can stabilize low-valent metal centers in catalytic intermediates. nih.gov This ability to fine-tune the ligand properties makes pyridazine derivatives valuable components in the design of functional coordination complexes for a wide range of applications. researchgate.net

Applications in Materials Science and Optoelectronics

The unique photophysical properties of pyridazine derivatives have led to their exploration in the field of materials science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs).

Pyridazine-containing materials often exhibit interesting optical and electronic properties due to the electron-deficient nature of the pyridazine ring. When incorporated into a donor-acceptor (D-A) molecular architecture, the pyridazine moiety can act as a strong electron acceptor, leading to materials with tunable intramolecular charge transfer (ICT) characteristics. nih.gov This ICT process is fundamental to the photophysical properties of these materials, influencing their absorption and emission spectra.

The presence of the electron-withdrawing 2,6-difluorophenyl group in "this compound" is expected to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a potent electron acceptor. rsc.org This can lead to materials with desirable electronic properties for applications in organic electronics. nsf.gov Computational studies on similar pyridazine derivatives have shown that the electronic properties can be effectively tuned by varying the substituents on the pyridazine ring. nih.gov

Table 2: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicImplication for Optoelectronics
HOMO Energy LevelRelatively lowGood hole-blocking capability
LUMO Energy LevelLowEfficient electron injection
HOMO-LUMO GapWidePotential for blue emission
Electron AffinityHighGood electron-transporting material

Note: These properties are estimations based on structure-property relationships observed in similar pyridazine derivatives and require experimental verification.

Pyridazine derivatives have emerged as promising candidates for use in OLEDs, both as host materials and as emitters. nih.govacs.org Their high thermal stability and good charge-transporting properties make them suitable for these applications. acs.org The electron-deficient nature of the pyridazine core can lead to high triplet energies, which is a crucial requirement for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net

Donor-acceptor type molecules containing a pyridazine acceptor have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. tandfonline.com The "this compound" core, with its strong electron-accepting character, could be a valuable building block for designing new TADF emitters. By attaching suitable electron-donating groups to this core, it may be possible to achieve a small singlet-triplet energy splitting, which is a prerequisite for efficient TADF. tandfonline.com

While specific OLED devices incorporating "this compound" have not been reported, the collective research on related pyridazine-based materials strongly suggests its potential in the development of high-performance and stable OLEDs for future display and lighting technologies. acs.orgacs.org

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering are fields dedicated to understanding and controlling the way molecules assemble in the solid state. This is achieved by leveraging non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking to create highly ordered structures with specific, desirable properties. For the compound this compound, the presence of a chlorine atom, two fluorine atoms, and aromatic rings suggests a high potential for engaging in these types of interactions. However, without experimental data, any discussion remains speculative.

Design of Ordered Solid-State Architectures

The design of ordered solid-state architectures, such as co-crystals or polymorphic forms, relies on identifying and utilizing reliable intermolecular synthons. For this compound, one could hypothesize the formation of various supramolecular assemblies. The pyridazine ring offers nitrogen atoms as potential hydrogen bond acceptors, while the chloro and fluoro substituents could participate in halogen bonding. The difluorophenyl and pyridazine rings could also engage in π–π stacking.

Despite these possibilities, there are no published crystal structures for this compound in crystallographic databases. This lack of data prevents any detailed analysis of its solid-state architecture.

Manipulation of Intermolecular Interactions for Desired Material Properties

The ability to manipulate intermolecular interactions is at the core of crystal engineering, allowing for the fine-tuning of material properties like solubility, melting point, and stability. The specific combination of a chloro group and a 2,6-difluorophenyl group on the pyridazine scaffold presents an interesting case for studying the interplay of different non-covalent forces. For instance, the fluorine atoms could influence the electrostatic potential of the phenyl ring, affecting its stacking interactions, while the chlorine atom could serve as a halogen bond donor.

However, in the absence of research on co-crystals or polymorphs of this compound, there is no empirical basis to discuss how these interactions have been manipulated to achieve desired material properties. Detailed research findings and data tables, which would be central to this section, are not available in the current body of scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the enantiomers of a compound can exhibit vastly different biological activities. For pyridazine (B1198779) derivatives, the introduction of chirality can be a pivotal step in the development of new therapeutic agents. Future research should prioritize the development of novel asymmetric methodologies to access enantiomerically pure or enriched forms of 3-chloro-6-(2,6-difluorophenyl)pyridazine derivatives.

Current synthetic routes to 3,6-disubstituted pyridazines often result in racemic mixtures. The development of catalytic asymmetric methods would represent a significant advancement. This could involve the use of chiral catalysts in key bond-forming reactions. For instance, asymmetric cross-coupling reactions could be explored to introduce the 2,6-difluorophenyl group in an enantioselective manner.

Table 1: Potential Chiral Ligands for Asymmetric Synthesis

Ligand Type Example Potential Application
Chiral Phosphine (B1218219) BINAP Asymmetric Suzuki-Miyaura Coupling
Chiral N-Heterocyclic Carbene Imidazolidine-based NHCs Asymmetric C-H Activation

Furthermore, organocatalysis presents a promising avenue for the asymmetric functionalization of the pyridazine core. Chiral Brønsted acids or bases could be employed to catalyze reactions that introduce stereocenters at various positions on the pyridazine ring or its substituents. The exploration of these methodologies will be crucial for unlocking the full therapeutic potential of chiral derivatives of this compound.

In-depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic routes, improving yields, and controlling selectivity. For the synthesis and functionalization of this compound, several complex reaction pathways warrant deeper mechanistic investigation.

One of the most common methods for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. byjus.comlibretexts.orgmt.comwikipedia.org While this reaction is widely used, its mechanism can be nuanced, particularly when heterocyclic substrates are involved. byjus.com Future research should focus on elucidating the precise mechanism of the Suzuki-Miyaura coupling for the synthesis of this compound. This would involve studying the kinetics of the reaction, identifying key intermediates, and understanding the role of the palladium catalyst, ligands, and base. libretexts.orgmt.comwikipedia.org

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. byjus.comlibretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) catalyst. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium catalyst are coupled, forming the final product and regenerating the palladium(0) catalyst. byjus.comlibretexts.org

In-depth studies using techniques such as in-situ spectroscopy and computational modeling could provide valuable insights into the subtle electronic and steric effects that govern the efficiency of this reaction for this specific substrate. This knowledge can then be leveraged to design more efficient and robust synthetic protocols.

Rational Design of Pyridazine-Based Scaffolds for Specific Chemical Functionalities

Pyridazine-based scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.net The rational design of novel derivatives of this compound is a key area for future research, with the aim of creating compounds with specific chemical functionalities and biological activities. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this regard. nih.govresearchgate.net By systematically modifying the structure of the parent compound and evaluating the effect of these modifications on its properties, it is possible to identify key structural features that are responsible for a particular activity. nih.govresearchgate.net For this compound, the chloro group at the 3-position and the difluorophenyl group at the 6-position are prime targets for modification.

Table 2: Proposed Modifications for SAR Studies

Position Modification Potential Impact
3-position (Cl) Replacement with amines, ethers, or thiols Modulation of solubility and hydrogen bonding capacity
2,6-difluorophenyl Introduction of other substituents Alteration of electronic properties and binding interactions

Through a carefully planned SAR campaign, it may be possible to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets. This rational design approach, guided by computational modeling and experimental screening, will be instrumental in the discovery of new drug candidates based on the this compound scaffold. mdpi.com

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

The characterization of chemical compounds and the elucidation of reaction mechanisms often require the use of advanced analytical techniques. For the study of this compound and its reactions, the application of such techniques will be essential for gaining a deeper understanding of its chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. semanticscholar.orgresearchgate.netipb.pt Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) and 15N NMR, can provide detailed information about the connectivity and chemical environment of atoms within the molecule. semanticscholar.orgresearchgate.netipb.ptnih.gov These techniques will be particularly useful for characterizing novel derivatives and for studying dynamic processes such as conformational changes and intermolecular interactions.

Mass spectrometry (MS) is another indispensable tool, especially for the identification of transient intermediates in reaction pathways. nih.govnih.govntnu.eduresearchgate.net Techniques such as electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in catalytic cycles, providing direct evidence for proposed mechanisms. nih.govnih.govresearchgate.netacs.org The combination of MS with other techniques, such as ion mobility spectrometry, can provide even more detailed structural information about these fleeting species. nih.govnih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Pyridazine Research

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. researchgate.netnih.govproquest.com For pyridazine chemistry, the integration of these computational tools holds immense promise for accelerating discovery and innovation. researchgate.netnih.govproquest.com

AI can also be used for retrosynthetic analysis, which is the process of working backward from a target molecule to identify potential starting materials. nih.govacs.org This can be a complex task for human chemists, but AI algorithms can rapidly explore a vast chemical space to identify plausible synthetic pathways. nih.govacs.org Furthermore, ML models can be developed to predict the biological activity and other properties of virtual compounds, allowing for the in-silico screening of large libraries of potential drug candidates. researchgate.netnih.govproquest.com

While the application of AI in heterocyclic chemistry is still in its early stages, it is clear that it has the potential to transform the way we design and synthesize new molecules. illinois.eduacs.org Future research in this area will be critical for realizing the full potential of this compound and other pyridazine derivatives.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
BINAP

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(2,6-difluorophenyl)pyridazine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example:

  • Route 1 : Chlorination of a pre-formed pyridazine core using POCl₃ or PCl₅ at reflux (80–120°C) .
  • Route 2 : Coupling a halogenated pyridazine with a 2,6-difluorophenyl boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, in THF/H₂O at 80°C) .
    Key Variables :
  • Temperature: Higher temps (>100°C) risk decomposition of the difluorophenyl group.
  • Catalyst loading: Pd catalysts at 5–10 mol% balance cost and efficiency.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) is critical due to byproducts like dehalogenated intermediates .

Q. How is the structural identity of this compound confirmed in academic research?

  • NMR : ¹H NMR shows characteristic doublets for fluorine-coupled aromatic protons (δ 7.2–7.8 ppm, J = 8–12 Hz) and pyridazine protons (δ 8.3–8.6 ppm). ¹⁹F NMR confirms para-substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 267.03 (C₁₀H₆ClF₂N₂⁺) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for analogs with similar substituents .

Q. What solvent systems are optimal for solubility and reactivity studies of this compound?

  • Polar aprotic solvents : DMSO, DMF (solubility >50 mg/mL) for kinetic studies.
  • Low-polarity solvents : Toluene or CH₂Cl₂ for halogenation reactions.
  • Aqueous miscibility : Limited; use THF/H₂O (4:1) for catalytic reactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Kinase inhibition : Screen against EGFR or VEGFR2 via fluorescence polarization assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli (concentrations 1–100 µM) .
  • Cytotoxicity : MTT assay in HEK293 or HeLa cells (48-hour exposure) .

Advanced Research Questions

Q. How can reaction mechanisms for halogen displacement in pyridazine derivatives be elucidated?

  • Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT calculations : Model transition states for Cl⁻ leaving group departure (e.g., B3LYP/6-31G* level) .
  • Trapping intermediates : Use in-situ IR to detect aryl-Pd complexes in cross-coupling reactions .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yield by 15–20% .
  • Flow chemistry : Continuous processing minimizes decomposition of heat-sensitive intermediates .
  • Byproduct analysis : LC-MS to identify and suppress side reactions (e.g., dimerization) .

Q. How does substituent position (Cl at C3 vs. C4) affect structure-activity relationships (SAR) in related analogs?

  • Case Study :

    Substituent PositionBiological Activity (IC₅₀, EGFR)LogP
    C3-Cl, C6-aryl0.8 µM2.9
    C4-Cl, C6-aryl5.2 µM3.1
  • Key Insight : C3-Cl enhances steric complementarity to kinase ATP-binding pockets .

Q. What analytical methods differentiate hazardous decomposition products during thermal stability studies?

  • TGA-MS : Detects HCl and HF release at >200°C (mass loss events at m/z 36 and 20) .
  • GC-MS : Identifies volatile byproducts like 2,6-difluorophenol (m/z 128) .
  • Mitigation : Store under inert gas (N₂/Ar) and avoid prolonged heating above 150°C .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Molecular docking : Predict binding affinities to biological targets (AutoDock Vina) .
  • Reactivity descriptors : Fukui indices (calculated via Gaussian 09) identify electrophilic/nucleophilic sites .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for SNAr reactions .

Q. What protocols ensure safe handling and disposal of halogenated byproducts in lab settings?

  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and flame-retardant lab coats .
  • Waste treatment : Neutralize acidic byproducts (e.g., HCl/HF) with CaCO₃ before disposal .
  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.